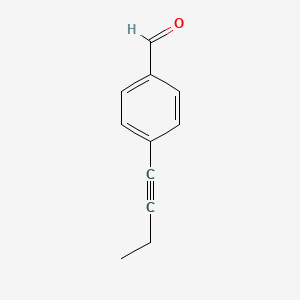![molecular formula C20H30O2 B12525133 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one CAS No. 651726-61-3](/img/structure/B12525133.png)
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one is an organic compound with the molecular formula C20H28O2 It is characterized by a hydroxy group attached to a phenylmethyl group, which is further connected to a tridecenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and tridecenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium or platinum may be used.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, reduction, and hydrolysis, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethyl derivatives.
Applications De Recherche Scientifique
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one: shares similarities with other hydroxyphenyl derivatives and tridecenone compounds.
Examples: this compound, this compound, and this compound.
Uniqueness
Structural Features: The unique combination of a hydroxyphenyl group with a tridecenone backbone sets it apart from other compounds.
Reactivity: Its specific reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from similar compounds.
Propriétés
Numéro CAS |
651726-61-3 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
5-[hydroxy(phenyl)methyl]tridec-6-en-4-one |
InChI |
InChI=1S/C20H30O2/c1-3-5-6-7-8-12-16-18(19(21)13-4-2)20(22)17-14-10-9-11-15-17/h9-12,14-16,18,20,22H,3-8,13H2,1-2H3 |
Clé InChI |
JYXAGLOJJYLOFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


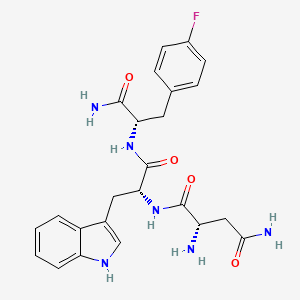
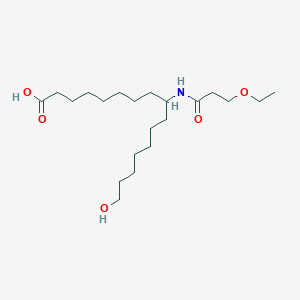
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
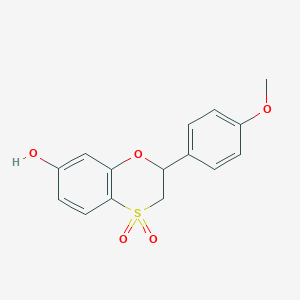
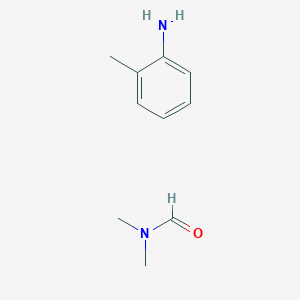
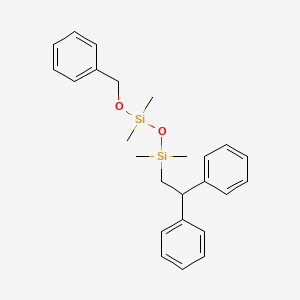
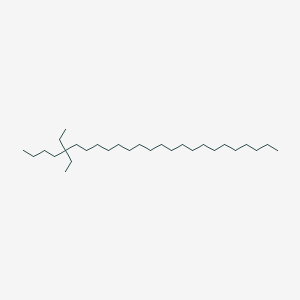
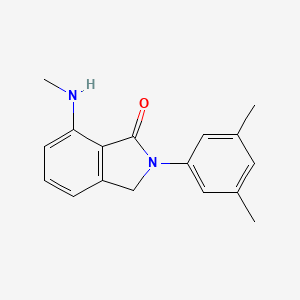
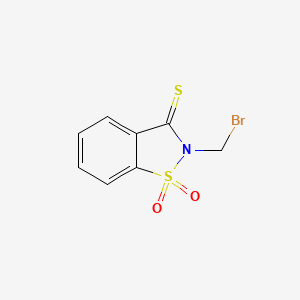
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
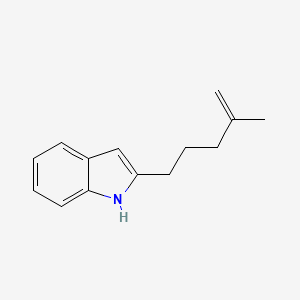
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
